molecular formula C8H11FO5 B1295834 Diethyl 2-fluoro-3-oxosuccinate CAS No. 392-58-5

Diethyl 2-fluoro-3-oxosuccinate

Cat. No. B1295834
CAS RN: 392-58-5
M. Wt: 206.17 g/mol
InChI Key: GYHGUBASZJMZAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound Diethyl 2-Cyano-3-oxosuccinate was obtained via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .


Molecular Structure Analysis

The molecular weight of Diethyl 2-fluoro-3-oxosuccinate is 206.17 g/mol. In a similar compound, Diethyl 2-Cyano-3-oxosuccinate, all spectroscopic methods showed a keto–enol equilibrium strongly shifted to the enol form .


Chemical Reactions Analysis

In a study on the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate, it was found that the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid led to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .


Physical And Chemical Properties Analysis

The boiling point of Diethyl 2-fluoro-3-oxosuccinate is 120-122℃ (9 Torr), and its refractive index is 1.4203 (589.3 nm 25℃) .

properties

IUPAC Name

diethyl 2-fluoro-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGUBASZJMZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279399
Record name diethyl 2-fluoro-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-fluoro-3-oxosuccinate

CAS RN

392-58-5
Record name 392-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-fluoro-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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